molecular formula C8H15NO2 B1289066 1-Ethylpiperidine-2-carboxylic acid CAS No. 69081-83-0

1-Ethylpiperidine-2-carboxylic acid

Cat. No.: B1289066
CAS No.: 69081-83-0
M. Wt: 157.21 g/mol
InChI Key: YTPIYJQYZRVUHW-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-carboxylic acid, also known as 2-ethylpiperidine-1-carboxylic acid (2-EP), is an organic compound belonging to the piperidine family. It is a white, crystalline solid with a molecular weight of 146.17 g/mol and a melting point of 109-110 °C. 2-EP is soluble in both water and organic solvents, making it a useful compound for many applications.

Scientific Research Applications

Molecular Structure and Complex Formation

Research by Dega-Szafran et al. (2013) explores the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid, demonstrating the molecule's capacity to form hydrogen bonds and engage in complex formation. This study underscores the potential utility of 1-Ethylpiperidine-2-carboxylic acid derivatives in the study of molecular interactions and crystal engineering (Dega-Szafran et al., 2013).

Chemical Synthesis and Reactivity

Voievudskyi et al. (2016) describe the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate for the synthesis of novel analogues of natural alkaloid peramine, indicating the importance of related compounds in the synthesis of biologically active molecules (Voievudskyi et al., 2016).

Applications in Polymerization

Zhao et al. (2014) investigate the role of carboxylic acid, including derivatives of piperidine carboxylic acids, as initiators in the anionic ring-opening polymerization of ethylene oxide. This work highlights the relevance of such compounds in polymer science, particularly for engineering polymers with specific end-group functionalities (Zhao et al., 2014).

Biochemical Analysis

Biochemical Properties

1-Ethylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, influencing metabolic flux and energy production . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and affecting overall metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the TCA cycle and amino acid metabolism . These changes can lead to alterations in cellular energy production and metabolic balance, impacting cell growth and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been observed to inhibit certain enzymes in the TCA cycle, leading to a decrease in energy production . Additionally, it can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate metabolic pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and energy production . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and amino acid metabolism . It interacts with enzymes such as citrate synthase and aconitase, influencing the flux of metabolites through these pathways. Additionally, it can affect the levels of key metabolites, such as oxaloacetate and 2-oxoglutarate, thereby modulating overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in the TCA cycle and influence energy production . The precise localization of the compound can affect its overall impact on cellular function and metabolism.

Properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPIYJQYZRVUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621547
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69081-83-0
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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